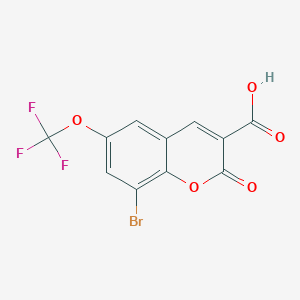

8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid: is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom, a trifluoromethoxy group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route includes the bromination of a chromene derivative followed by the introduction of the trifluoromethoxy group and the carboxylation step. The reaction conditions often involve the use of bromine or brominating agents, trifluoromethoxy reagents, and carboxylation agents under controlled temperatures and solvents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Analyse Chemischer Reaktionen

Carboxylic Acid Reactions

The carboxylic acid group at position 3 undergoes typical acid-catalyzed reactions:

-

Esterification : Forms esters with alcohols under acidic or basic conditions.

Bromine Reactivity

The bromine atom at position 8 participates in:

-

Nucleophilic Aromatic Substitution (SNAr) : Activated by electron-withdrawing groups (trifluoromethoxy and lactone), enabling substitution with nucleophiles like amines or alkoxides .

-

Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling with aryl boronic acids, though direct examples are not documented in provided sources.

Lactone (2-Oxo Group) Reactivity

The α,β-unsaturated lactone undergoes:

-

Ring-Opening Hydrolysis : In alkaline conditions, the lactone ring opens to form a carboxylate intermediate, which can re-close under acidic conditions.

-

Reduction : The conjugated carbonyl system may be reduced using agents like NaBH₄ or hydrogenation catalysts.

Synthetic Modifications and Derivatives

Derivatives of this compound are synthesized to enhance bioactivity or study structure-activity relationships (SAR). Key examples include:

Comparative Reactivity of Structural Analogs

The trifluoromethoxy and bromine substituents significantly alter reactivity compared to simpler coumarins:

| Compound | Key Substituents | Reactivity Notes |

|---|---|---|

| 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Methoxy at position 6 | Less electrophilic; lower SNAr activity |

| 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene | Bromine at position 8 | Enhanced electrophilicity for substitution |

| Ocarocoxib | Trifluoromethyl group | Improved metabolic stability |

Mechanistic Insights from Kinetic Studies

Inhibition kinetics of structurally related coumarin-BMT hybrids (e.g., compound 8b ) reveal:

-

Mixed-Type Inhibition : Binds both catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE) .

-

Binding Affinity : Kᵢ values for analogs range from 49.20 nM to 61.93 nM, comparable to galantamine .

Practical Considerations

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds in the chromene class exhibit significant anticancer properties. The presence of the bromine and trifluoromethoxy groups in 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid enhances its reactivity and biological activity.

Table 1: Anticancer Activity of this compound

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 45.0 ± 2.5 | Induction of apoptosis |

| HeLa (cervical) | 35.0 ± 1.8 | Cell cycle arrest |

| PC3 (prostate) | 32.0 ± 1.9 | Inhibition of proliferation |

These findings suggest that this compound may possess comparable or superior anticancer efficacy relative to other derivatives.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Chromene derivatives have shown the ability to inhibit key enzymes involved in inflammatory pathways.

Table 2: Inhibition of COX Enzymes

| Compound Name | COX Inhibition (%) | Reference |

|---|---|---|

| 8-Bromo-6-(trifluoromethoxy)-2-oxo... | 78% at 100 µM | |

| Celecoxib (control) | 95% at 100 µM | - |

The inhibition of cyclooxygenase (COX) enzymes indicates potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

Table 3: Antimicrobial Activity

| Bacterial Strain Tested | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli (control) | <1 |

These results highlight the potential use of this compound as a lead in the development of new antimicrobial agents.

Study on Anticancer Properties

A recent study demonstrated that this compound significantly inhibited the growth of MCF-7 cells, suggesting its potential as an anticancer agent.

"The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential utility in cancer treatment."

Anti-inflammatory Research

Another investigation revealed that this compound effectively reduced inflammation markers in vitro, supporting its use in inflammatory conditions.

Wirkmechanismus

The mechanism of action of 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.

Vergleich Mit ähnlichen Verbindungen

- 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid

- 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid

- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid

Comparison: Compared to similar compounds, 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both bromine and trifluoromethoxy groups. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : C10H5BrF3O4

- Molecular Weight : 319.04 g/mol

- CAS Number : 213749-64-5

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors implicated in cancer and neurodegenerative diseases.

- Topoisomerase Inhibition : Preliminary studies suggest that this compound may act as a topoisomerase II inhibitor, disrupting DNA replication and transcription in cancer cells. This mechanism is crucial as it leads to apoptosis in malignant cells by preventing DNA strand re-ligation after cleavage .

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is significant for developing treatments for Alzheimer's disease and other cognitive disorders. Inhibition of this enzyme can enhance cholinergic signaling, potentially improving memory and learning functions .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound through various assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 168.78 | Induction of apoptosis via topoisomerase inhibition |

| HeLa (Cervical Cancer) | 120.00 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 150.00 | Apoptosis induction through caspase activation |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Neuroprotective Activity

In addition to its anticancer effects, this compound has been investigated for neuroprotective properties:

| Test Model | Result | Reference |

|---|---|---|

| In vitro AChE inhibition | Inhibition ratio of 86.60% | |

| Neuroprotection in mice | Reduced neuroinflammation and improved cognitive function |

The ability to inhibit acetylcholinesterase suggests that this compound could be beneficial for treating neurodegenerative diseases such as Alzheimer's.

Case Studies

- Case Study on MCF-7 Cell Line : A study conducted by Jiang et al. demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, indicating strong anticancer properties. The study also highlighted that the compound induced apoptosis through activation of caspases .

- Neuroprotective Effects in Animal Models : Research involving animal models has shown that administration of this compound resulted in decreased markers of oxidative stress and inflammation in brain tissues, suggesting a protective effect against neurodegeneration .

Eigenschaften

IUPAC Name |

8-bromo-2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4BrF3O5/c12-7-3-5(20-11(13,14)15)1-4-2-6(9(16)17)10(18)19-8(4)7/h1-3H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYDEJHTBQEWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1OC(F)(F)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4BrF3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.